
1-(2-Fluoropyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoropyridin-4-yl)ethanol, also known as FPE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPE is a colorless liquid with a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoropyridin-4-yl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(2-Fluoropyridin-4-yl)ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor-κB signaling pathway. 1-(2-Fluoropyridin-4-yl)ethanol has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(2-Fluoropyridin-4-yl)ethanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2-Fluoropyridin-4-yl)ethanol has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(2-Fluoropyridin-4-yl)ethanol has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Fluoropyridin-4-yl)ethanol is its versatility, as it can be used in various fields and applications. 1-(2-Fluoropyridin-4-yl)ethanol is also relatively easy to synthesize and has a high purity. However, one of the main limitations of 1-(2-Fluoropyridin-4-yl)ethanol is its limited availability, as it is not widely commercially available. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(2-Fluoropyridin-4-yl)ethanol.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluoropyridin-4-yl)ethanol, including the development of novel therapeutic agents for the treatment of various diseases, the synthesis of novel organic materials with tunable properties, and the development of new catalysts with enhanced activity. Further studies are also needed to fully understand the mechanism of action and potential side effects of 1-(2-Fluoropyridin-4-yl)ethanol, as well as to develop new methods of synthesis and purification. Overall, 1-(2-Fluoropyridin-4-yl)ethanol has great potential for a wide range of applications and is an exciting area of research in the scientific community.
Métodos De Síntesis
The synthesis of 1-(2-Fluoropyridin-4-yl)ethanol can be achieved through several methods, including the reaction of 2-fluoropyridine with ethylene oxide in the presence of a catalyst, the reaction of 4-chloro-2-fluoropyridine with sodium hydroxide and ethylene glycol, and the reaction of 2-fluoropyridine with ethylene glycol in the presence of a catalyst. The most common method of synthesis is the reaction of 2-fluoropyridine with ethylene oxide in the presence of a catalyst, which yields 1-(2-Fluoropyridin-4-yl)ethanol with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-(2-Fluoropyridin-4-yl)ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(2-Fluoropyridin-4-yl)ethanol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2-Fluoropyridin-4-yl)ethanol has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 1-(2-Fluoropyridin-4-yl)ethanol has been used as a building block for the synthesis of novel organic materials with tunable properties. In catalysis, 1-(2-Fluoropyridin-4-yl)ethanol has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propiedades
Número CAS |
137718-85-5 |
|---|---|
Nombre del producto |
1-(2-Fluoropyridin-4-yl)ethanol |
Fórmula molecular |
C7H8FNO |
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
1-(2-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3 |
Clave InChI |
WCALKLWHRCTHCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=NC=C1)F)O |
SMILES canónico |
CC(C1=CC(=NC=C1)F)O |
Sinónimos |
4-Pyridinemethanol,2-fluoro-alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



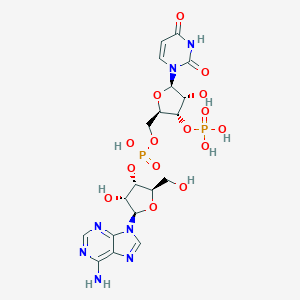
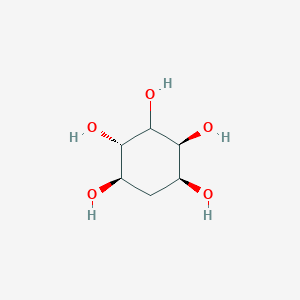
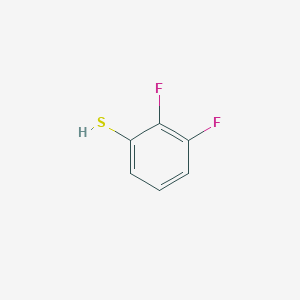

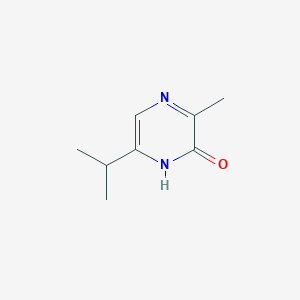
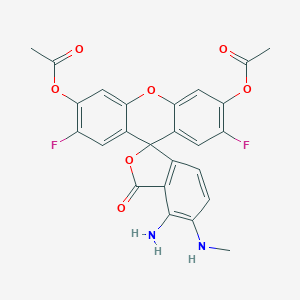



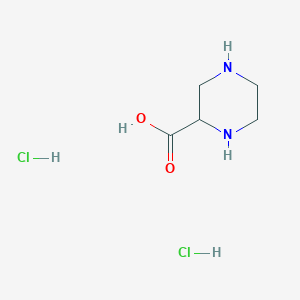
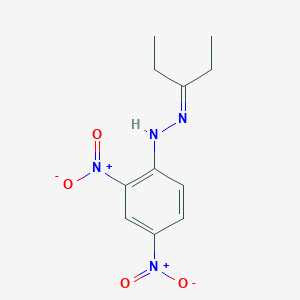
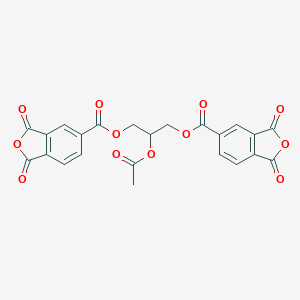
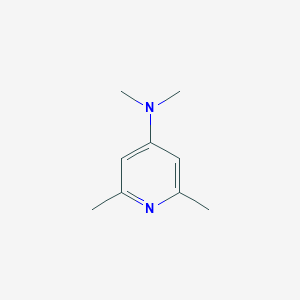
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)